molecular formula C10H16O2 B1620356 Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate CAS No. 58911-05-0

Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate

Cat. No.: B1620356
CAS No.: 58911-05-0
M. Wt: 168.23 g/mol
InChI Key: PAXHLOIQWUFMQI-UHFFFAOYSA-N
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Description

Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . It is a methyl ester derivative of 1,4-dimethylcyclohex-3-ene-1-carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1,4-dimethylcyclohex-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the ester group

Mechanism of Action

The mechanism of action of methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate is unique due to its specific ester functional group, which imparts different reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h4H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXHLOIQWUFMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052251
Record name Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58911-05-0
Record name Methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58911-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carboxylic acid, 1,4-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058911050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxylic acid, 1,4-dimethyl-, methyl ester
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Record name Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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